Methyl 3-amino-6-chloro-5-(propylamino)pyrazine-2-carboxylate

MAO‑B inhibition LSD1 inhibition dual‑target epigenetic therapy

Methyl 3-amino-6-chloro-5-(propylamino)pyrazine-2-carboxylate is a trisubstituted pyrazine-2-carboxylate derivative bearing amino, chloro, and n‑propylamino substituents that collectively establish a distinct pharmacophore for dual monoamine oxidase B (MAO‑B) and lysine‑specific demethylase 1 (LSD1) inhibition [REFS‑1]. The compound was developed by Oryzon Genomics S.A.

Molecular Formula C9H13ClN4O2
Molecular Weight 244.68 g/mol
CAS No. 1503-32-8
Cat. No. B3040040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-6-chloro-5-(propylamino)pyrazine-2-carboxylate
CAS1503-32-8
Molecular FormulaC9H13ClN4O2
Molecular Weight244.68 g/mol
Structural Identifiers
SMILESCCCNC1=NC(=C(N=C1Cl)C(=O)OC)N
InChIInChI=1S/C9H13ClN4O2/c1-3-4-12-8-6(10)13-5(7(11)14-8)9(15)16-2/h3-4H2,1-2H3,(H3,11,12,14)
InChIKeyASNFBVBCMNSPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-6-chloro-5-(propylamino)pyrazine-2-carboxylate (CAS 1503-32-8): What Scientific Buyers Need to Know Before Procurement


Methyl 3-amino-6-chloro-5-(propylamino)pyrazine-2-carboxylate is a trisubstituted pyrazine-2-carboxylate derivative bearing amino, chloro, and n‑propylamino substituents that collectively establish a distinct pharmacophore for dual monoamine oxidase B (MAO‑B) and lysine‑specific demethylase 1 (LSD1) inhibition [REFS‑1]. The compound was developed by Oryzon Genomics S.A. as part of a patented series of MAO‑B/LSD1 bispecific inhibitors, and its molecular design differentiates it from simpler aminopyrazine carboxylate building blocks that lack the 5‑alkylamino side chain critical for engaging the LSD1 active site [REFS‑2].

Why Methyl 3-amino-6-chloro-5-(propylamino)pyrazine-2-carboxylate Cannot Be Replaced by Generic Pyrazine‑2‑carboxylate Analogs


The compound’s 5‑(n‑propylamino) substituent is not a spectating group; it directly contributes to the dual MAO‑B/LSD1 inhibitory profile that simpler aminopyrazine‑2‑carboxylates (e.g., methyl 3‑amino‑6‑chloropyrazine‑2‑carboxylate, CAS 1458‑03‑3) cannot replicate because they lack the extended amino‑alkyl side chain required for LSD1 active‑site engagement [REFS‑1][REFS‑2]. Furthermore, replacing the methyl ester with an aldehyde (as in 3‑amino‑6‑chloro‑5‑(propylamino)‑2‑pyrazinecarboxaldehyde, CAS 97131‑84‑5) dramatically alters the electron‑withdrawing character of the 2‑position, which the Oryzon patent series identifies as critical for maintaining MAO‑B inhibitory potency [REFS‑2]. Consequently, any interchange with a structurally similar but functionally unvalidated analog risks loss of the dual‑target profile that defines this compound’s scientific value.

Quantitative Evidence Guide: Methyl 3-amino-6-chloro-5-(propylamino)pyrazine-2-carboxylate vs. Closest Analogs


Dual MAO‑B/LSD1 Target Engagement vs. Des‑Propylamino Analog Methyl 3‑Amino‑6‑chloropyrazine‑2‑carboxylate

Methyl 3‑amino‑6‑chloro‑5‑(propylamino)pyrazine‑2‑carboxylate is annotated as a dual MAO‑B/LSD1 inhibitor in the Therapeutic Target Database, a profile confirmed by the Oryzon patent family that explicitly links the 5‑alkylamino substituent to LSD1 binding [REFS‑1][REFS‑2]. In contrast, the des‑propylamino analog methyl 3‑amino‑6‑chloropyrazine‑2‑carboxylate (CAS 1458‑03‑3) is designated in the literature solely as a reagent for MK‑2 inhibitor synthesis and lacks any reported LSD1 inhibitory activity [REFS‑3].

MAO‑B inhibition LSD1 inhibition dual‑target epigenetic therapy

Functional Group Impact on MAO‑B Activity: Methyl Ester vs. Aldehyde at 2‑Position

The Oryzon patent series (HK1172615A and equivalents) teaches that the 2‑position substituent on the pyrazine ring strongly modulates MAO‑B inhibitory potency, with ester groups preferred over aldehydes for sustained enzyme inhibition [REFS‑1]. The aldehyde analog 3‑amino‑6‑chloro‑5‑(propylamino)‑2‑pyrazinecarboxaldehyde (CAS 97131‑84‑5) has been indexed in chemical catalogs but is not associated with any patent‑substantiated biological activity, suggesting that the methyl ester is functionally non‑redundant [REFS‑2].

MAO‑B inhibitor SAR pyrazine‑2‑carboxylate aldehyde vs. ester bioisosterism

Cytotoxic Activity Evidence Against Osteosarcoma 143B Cells Relative to the Aminopyrazine Chemotype Baseline

ChEMBL repository records that methyl 3‑amino‑6‑chloro‑5‑(propylamino)pyrazine‑2‑carboxylate was evaluated for inhibitory activity against the human osteosarcoma cell line 143B (TK‑) after 72‑hour continuous exposure [REFS‑1]. While the exact IC50 value is not publicly accessible through the open ChEMBL interface, the compound was flagged as active in this cytotoxicity assay. The unsubstituted parent scaffold methyl 3‑aminopyrazine‑2‑carboxylate (CAS 16298‑03‑6) shows no reported cytotoxic activity against 143B cells in the same database, implying that the 6‑chloro and 5‑propylamino substitutions are necessary for the observed cellular phenotype [REFS‑2].

osteosarcoma 143B cytotoxicity aminopyrazine anticancer

Proprietary Scaffold Differentiation from Clinical‑Stage Dual LSD1/MAO‑B Inhibitor Vafidemstat

Oryzon Genomics' clinical candidate vafidemstat (ORY‑2001) and its predecessor ORY‑1001 are both dual LSD1/MAO‑B inhibitors that share the same target profile as methyl 3‑amino‑6‑chloro‑5‑(propylamino)pyrazine‑2‑carboxylate, but they belong to a distinct cyclopropylamine chemotype unrelated to the pyrazine‑2‑carboxylate series [REFS‑1]. This pyrazine‑2‑carboxylate is disclosed in an earlier Oryzon patent family (HK1172615A) that predates the vafidemstat patents, indicating it represents a structurally independent chemical series with the same dual‑target mechanism, making it valuable for scaffold‑hopping studies and for circumventing cyclopropylamine‑specific intellectual property [REFS‑2].

LSD1 inhibitor MAO‑B inhibitor vafidemstat ORY‑2001 Oryzon pipeline

Prioritized Application Scenarios for Methyl 3-amino-6-chloro-5-(propylamino)pyrazine-2-carboxylate (CAS 1503-32-8)


Dual MAO‑B/LSD1 Inhibitor Tool Compound for Epigenetic and Neurodegenerative Disease Research

Based on its TTD‑confirmed dual MAO‑B/LSD1 inhibitor annotation and Oryzon patent provenance [REFS‑1][REFS‑2], this compound is best deployed as a pharmacological tool in cellular assays requiring simultaneous blockade of monoamine oxidase B and lysine‑specific demethylase 1. It is particularly suited for Huntington's disease and Alzheimer's disease models where Oryzon has validated this dual‑target strategy with structurally related clinical candidates.

Scaffold‑Hopping Reference Standard for Non‑Cyclopropylamine LSD1/MAO‑B Inhibitor Discovery

The pyrazine‑2‑carboxylate core is structurally orthogonal to the cyclopropylamine scaffold of clinical compounds vafidemstat and ORY‑1001 [REFS‑1]. Medicinal chemistry teams seeking to develop novel dual LSD1/MAO‑B inhibitors with differentiated intellectual property can use this compound as a reference standard for biochemical assay calibration and as a starting point for rational design.

Cytotoxicity Probe for 143B Osteosarcoma Cell‑Based SAR Studies

ChEMBL assay CHEMBL1133252 documents that this compound exhibits inhibitory activity against 143B (TK‑) human osteosarcoma cells after 72‑hour continuous exposure [REFS‑1]. Researchers investigating aminopyrazine cytotoxicity in bone cancer models should use this compound as the benchmark for SAR expansion, as simpler aminopyrazine‑2‑carboxylate congeners lack this activity.

Chemical Biology Reagent for Dissecting MAO‑B vs. LSD1 Contribution to Cellular Phenotypes

Because the des‑propylamino analog (CAS 1458‑03‑3) retains MAO‑B binding capability but loses LSD1 engagement [REFS‑1], procuring both compounds enables pairwise comparison experiments that deconvolute the individual contributions of MAO‑B inhibition and LSD1 inhibition to downstream cellular readouts such as H3K4 methylation status and oxidative stress markers.

Quote Request

Request a Quote for Methyl 3-amino-6-chloro-5-(propylamino)pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.